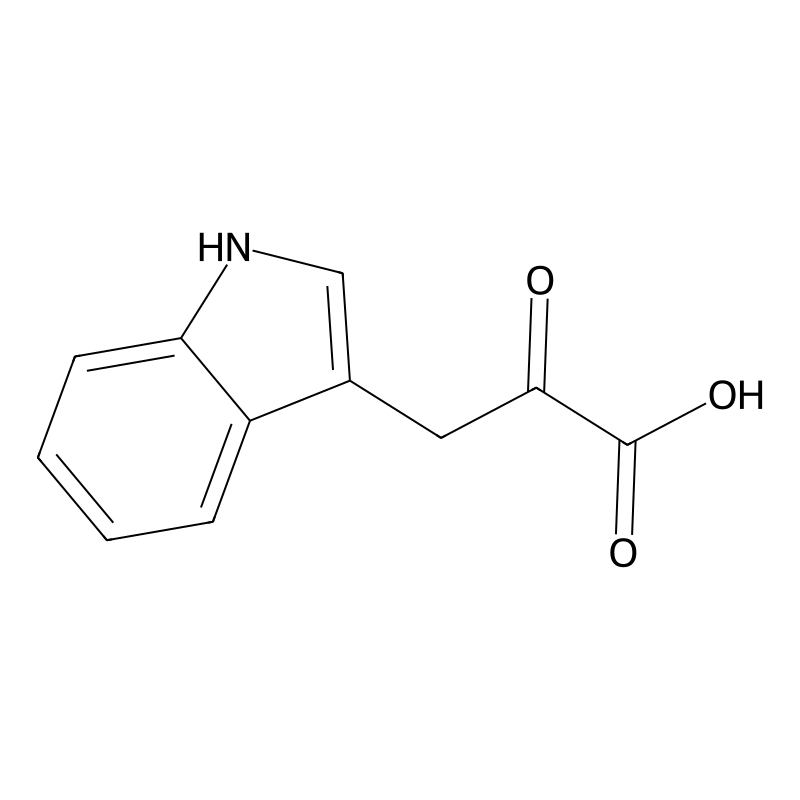

Indole-3-pyruvic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biosynthesis of Auxin in Fungi

Specific Scientific Field: Mycology and Plant Physiology

Application Summary: IPA is involved in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone, in the fungus Neurospora crassa .

Methods of Application: The researchers used a computational approach to determine the genes involved in the IPA pathway of IAA production in N. crassa. They then validated these data with experimental evidence .

Results: High-performance liquid chromatography and thin-layer chromatography identified IAA, indole-3-lactic acid (ILA), and tryptophol (TOL) from cultures supplemented with tryptophan. Deletion of the gene encoding the enzyme indole-3-pyruvate decarboxylase resulted in an accumulation of higher levels of ILA in the N. crassa culture medium .

Suppression of Experimental Colitis in Mice

Specific Scientific Field: Immunology

Application Summary: IPA, an aryl hydrocarbon receptor (AHR) activator, has been found to suppress experimental colitis in mice .

Methods of Application: The researchers examined the ability of IPA to activate AHR and evaluated its anti-inflammatory effects in a mouse model of colitis .

Results: IPA showed the strongest ability to activate AHR in vitro and in vivo, and only IPA improved chronic inflammation in an experimental colitis model. IPA attenuated the expression of genes encoding Th1 cytokines and enhanced Il-10 gene expression in the colon .

Synthesis of Chromopyrrolic Acid

Specific Scientific Field: Organic Chemistry

Application Summary: IPA can be used as a precursor for the synthesis of chromopyrrolic acid by a heme-containing enzyme .

Regulation of TAA1 Activity in Auxin Biosynthesis

Specific Scientific Field: Plant Biology

Application Summary: IPA regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis .

Methods of Application: The researchers examined the ability of IPA to regulate TAA1 activity and evaluated its effects on auxin biosynthesis .

Results: The researchers found that TAA1/TARs are regulated by their product IPA via negative feedback regulation in Arabidopsis thaliana. This regulatory system also functions in rice and tomato .

Biginelli-like Scaffold Syntheses

Application Summary: IPA can be used as a reactant in the Biginelli-like scaffold syntheses .

Indole-3-pyruvic acid is a significant compound in the realm of plant biology, classified as a 2-oxo monocarboxylic acid. Its molecular formula is C₁₁H₉NO₃, and it can be described as pyruvic acid substituted by an indole group at the 3-position. This compound is an endogenous metabolite derived from tryptophan and serves as an intermediate in the biosynthesis of the plant hormone indole-3-acetic acid, which plays a crucial role in plant growth and development .

In Plants:

IPYA functions as an intermediate in auxin biosynthesis. Auxin regulates various plant growth and developmental processes, including cell division, elongation, root initiation, and gravitropism (growth response to gravity). The specific mechanism of action of auxin involves binding to receptors and influencing gene expression patterns.

In Mammals (Emerging Research):

IPYA may activate the AhR, a cytosolic receptor that regulates the expression of various genes involved in xenobiotic metabolism, cell proliferation, differentiation, and immune function []. The precise mechanism by which Ipya activates AhR and its downstream effects require further investigation.

Additionally, indole-3-pyruvic acid can undergo aldol condensation with pyruvic acid or oxaloacetic acid to form keto acid precursors, showcasing its versatility in synthetic organic chemistry .

Indole-3-pyruvic acid exhibits significant biological activity, particularly in regulating auxin biosynthesis in plants. It acts as a feedback regulator for the enzyme TAA1 (tryptophan aminotransferase 1), which is crucial for maintaining appropriate levels of auxins. The compound ensures that the enzymatic activity remains balanced, preventing both over-accumulation and under-accumulation of indole-3-pyruvic acid .

Moreover, indole-3-pyruvic acid has been suggested to play a role in immune functions and may have implications in chemiluminescence when combined with certain reagents, indicating potential applications beyond traditional plant biology .

Several methods exist for synthesizing indole-3-pyruvic acid. One prominent method involves the enzymatic conversion of tryptophan using specific enzymes that catalyze this transformation efficiently. This method has been noted for its relatively high yield but may face challenges due to the cost of raw materials and purification processes .

Another synthesis route includes a condensation reaction between indole and ethyl 3-bromopyruvate ester oxime followed by acid hydrolysis. This method also requires purification steps that can be expensive, highlighting the need for more cost-effective synthesis strategies in industrial applications .

Indole-3-pyruvic acid has various applications primarily within agricultural and biochemical research contexts:

- Plant Growth Regulation: As an intermediate in auxin biosynthesis, it plays a vital role in regulating plant growth and development.

- Research Tool: Due to its regulatory properties on auxin levels, it is used in studies investigating plant physiology and developmental biology.

- Potential Chemiluminescent Agent: Its ability to luminesce under specific conditions opens avenues for research into novel luminescent materials .

Research indicates that indole-3-pyruvic acid interacts significantly with various enzymes involved in auxin biosynthesis. It acts as a competitive inhibitor of TAA1 activity, thereby playing a crucial role in feedback regulation within metabolic pathways. This interaction ensures that levels of indole-3-pyruvic acid are kept within optimal ranges to prevent adverse effects on plant growth and development .

Indole-3-pyruvic acid shares structural similarities and functional roles with several other compounds derived from tryptophan metabolism. Here are some notable comparisons:

| Compound | Structure/Function | Uniqueness of Indole-3-Pyruvic Acid |

|---|---|---|

| Indole-3-acetic acid | Major plant hormone influencing growth | Direct precursor to indole-3-acetic acid |

| Indole-3-butyric acid | Rooting hormone used in plant propagation | Longer aliphatic chain affecting solubility |

| Tryptophan | Amino acid precursor for many bioactive compounds | Functions primarily as a building block |

| Indole | Basic structure from which many derivatives arise | Unique incorporation of pyruvate functionality |

Indole-3-pyruvic acid is unique due to its dual role as both a precursor in auxin biosynthesis and a regulatory metabolite, distinguishing it from other similar compounds that primarily serve either structural or signaling functions without this regulatory capacity.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

35656-49-6

Wikipedia

Dates

Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice

Reiji Aoki, Ayako Aoki-Yoshida, Chise Suzuki, Yoshiharu TakayamaPMID: 30429284 DOI: 10.4049/jimmunol.1701734

Abstract

Aryl hydrocarbon receptor (AHR) agonists are promising immunomodulators that potentially maintain immune tolerance. In this study, we examined the ability of indole-3-pyruvic acid (IPA), a major precursor of microbiota-derived AHR agonists and a proagonist of AHR, to activate AHR. The anti-inflammatory effects of IPA were also evaluated in a mouse model of colitis in comparison with other aromatic pyruvic acids (phenylpyruvic acid and 4-hydroxyphenylpyruvic acid). Among them, IPA showed the strongest ability to activate AHR in vitro and in vivo, and only IPA improved chronic inflammation in an experimental colitis model. IPA attenuated the expression of genes encoding Th1 cytokines and enhancedgene expression in the colon. Oral administration of IPA decreased the frequency of IFN-γ

IL-10

CD4

T cells and increased that of IFN-γ

IL-10

CD4

T cells in the colon lamina propria in a T cell-mediated colitis model. IPA directly promoted the differentiation of type 1 regulatory T cells in vitro. Furthermore, IPA administration attenuated the ability of dendritic cells (DCs) in the mesenteric lymph nodes (MLN) to induce IFN-γ-producing T cells, increased the frequency of CD103

CD11b

DCs, and decreased the frequency of CD103

CD11b

DCs in the MLN. Adoptive transfer of MLN CD103

CD11b

DCs significantly improved the severity of colon inflammation. Treatment with an AHR antagonist inhibited IPA-induced differentiation of type 1 regulatory T cells and the IPA-induced increase in CD103

CD11b

DCs and attenuated the anti-inflammatory effect of IPA. These findings suggest that IPA potently prevents chronic inflammation in the colon by activating AHR.

Biological roles of indole-3-acetic acid in Acinetobacter baumannii

Huei-Ru Lin, Hung-Yu Shu, Guang-Huey LinPMID: 30269854 DOI: 10.1016/j.micres.2018.08.004

Abstract

Indole-3-acetic acid (IAA) is an important plant hormone, and many types of bacteria interact with plants by producing or degrading IAA in the rhizosphere. The iac (indole-3-acetic acid catabolism) gene locus in Acinetobacter baumannii ATCC19606 was previously associated with IAA degradative capability, and in this study, transcriptome analysis results derived from A. baumannii cultured with IAA showed that the expression of catechol-degrading and phenylacetate-degrading genes was elevated, indicating that IAA is likely degraded through these pathways. This study further found that A. baumannii also has IAA productive capability, primarily involving the ipdC gene, and transcriptome and spent media analysis of wild-type and mutant cultures grown in minimal media revealed that A. baumannii likely produces IAA through the indole-3-pyruvic acid (IPyA) pathway. Exogenously applied IAA improved tolerance against oxidative stress in wild-type A. baumannii and iacA mutants unable to degrade IAA, but not in ipdC mutants incapable of producing IAA, suggesting that endogenous IAA is important for stress tolerance. Meanwhile, ipdC mutants also had reduced virulence against human A549 epithelial cells as compared to wild-type. Endogenously produced IAA was found to enhance root growth in A. baumannii and kidney bean plant co-cultures, indicating that A. baumannii can interact with plants through the production and degradation of IAA. Taken together, this study sheds light on the biosynthesis pathways and functional significance of IAA in A. baumannii, and may be useful in exploring other IAA-mediated plant-microbe interactions as well.Modulation of auxin formation by the cytosolic phenylalanine biosynthetic pathway

Joseph H Lynch, Yichun Qian, Longyun Guo, Itay Maoz, Xing-Qi Huang, Alekzander S Garcia, Gordon Louie, Marianne E Bowman, Joseph P Noel, John A Morgan, Natalia DudarevaPMID: 32284603 DOI: 10.1038/s41589-020-0519-8

Abstract

In plants, phenylalanine biosynthesis occurs via two compartmentally separated pathways. Overexpression of petunia chorismate mutase 2 (PhCM2), which catalyzes the committed step of the cytosolic pathway, increased flux in cytosolic phenylalanine biosynthesis, but paradoxically decreased the overall levels of phenylalanine and phenylalanine-derived volatiles. Concomitantly, the levels of auxins, including indole-3-acetic acid and its precursor indole-3-pyruvic acid, were elevated. Biochemical and genetic analyses revealed the existence of metabolic crosstalk between the cytosolic phenylalanine biosynthesis and tryptophan-dependent auxin biosynthesis mediated by an aminotransferase that uses a cytosolic phenylalanine biosynthetic pathway intermediate, phenylpyruvate, as an amino acceptor for auxin formation.Insertion of a transposon-like sequence in the 5'-flanking region of the YUCCA gene causes the stony hard phenotype

Miho Tatsuki, Kazuo Soeno, Yukihisa Shimada, Yutaka Sawamura, Yuko Suesada, Hideaki Yaegaki, Akiko Sato, Yusuke Kakei, Ayako Nakamura, Songling Bai, Takaya Moriguchi, Naoko NakajimaPMID: 30118567 DOI: 10.1111/tpj.14070

Abstract

Melting-flesh peaches produce large amounts of ethylene, resulting in rapid fruit softening at the late-ripening stage. In contrast, stony hard peaches do not soften and produce little ethylene. The indole-3-acetic acid (IAA) level in stony hard peaches is low at the late-ripening stage, resulting in low ethylene production and inhibition of fruit softening. To elucidate the mechanism of low IAA concentration in stony hard peaches, endogenous levels of IAA and IAA intermediates or metabolites were analysed by ultra-performance liquid chromatography-tandem mass spectrometry. Although the IAA level was low, the indole-3-pyruvic acid (IPyA) level was high in stony hard peaches at the ripening stage. These results indicate that YUCCA activity is reduced in ripening stony hard peaches. The expression of one of the YUCCA isogenes in peach, PpYUC11, was suppressed in ripening stony hard peaches. Furthermore, an insertion of a transposon-like sequence was found upstream of the PpYUC11 gene in the 5'-flanking region. Analyses of the segregation ratio of the stony hard phenotype and genotype in F1 progenies indicated that the transposon-inserted allele of PpYUC11, hd-t, correlated with the stony hard phenotype. On the basis of the above findings, we propose that the IPyA pathway (YUCCA pathway) is the main auxin biosynthetic pathway in ripening peaches of 'Akatsuki' and 'Manami' cultivars. Because IAA is not supplied from storage forms, IAAde novo synthesis via the IPyA pathway (YUCCA pathway) in mesocarp tissues is responsible for auxin generation to support fruit softening, and its disruption can lead to the stony hard phenotype.Indole-3-acetic acid synthesized through the indole-3-pyruvate pathway promotes Candida tropicalis biofilm formation

Masaru Miyagi, Rachel Wilson, Daisuke Saigusa, Keiko Umeda, Reina Saijo, Christopher L Hager, Yuejin Li, Thomas McCormick, Mahmoud A GhannoumPMID: 33332404 DOI: 10.1371/journal.pone.0244246

Abstract

We previously found that the elevated abundance of the fungus Candida tropicalis is positively correlated with the bacteria Escherichia coli and Serratia marcescens in Crohn's disease patients and the three pathogens, when co-cultured, form a robust mixed-species biofilm. The finding suggests that these three pathogens communicate and promote biofilm formation, possibly through secretion of small signaling molecules. To identify candidate signaling molecules, we carried out a metabolomic analysis of the single-species and triple-species cultures of the three pathogens. This analysis identified 15 metabolites that were highly increased in the triple-species culture. One highly induced metabolite was indole-3-acetic acid (IAA), which has been shown to induce filamentation of certain fungi. We thus tested the effect of IAA on biofilm formation of C. tropicalis and demonstrated that IAA promotes biofilm formation of C. tropicalis. Then, we carried out isotope tracing experiments using 13C-labeled-tryptophan as a precursor to uncover the biosynthesis pathway of IAA in C. tropicalis. The results indicated that C. tropicalis synthesizes IAA through the indole-3-pyruvate pathway. Further studies using inhibitors of the indole-3-pyruvate pathway are warranted to decipher the mechanisms by which IAA influences biofilm formation.Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa

Puspendu Sardar, Frank KempkenPMID: 29420579 DOI: 10.1371/journal.pone.0192293

Abstract

Plants, bacteria and some fungi are known to produce indole-3-acetic acid (IAA) by employing various pathways. Among these pathways, the indole-3-pyruvic acid (IPA) pathway is the best studied in green plants and plant-associated beneficial microbes. While IAA production circuitry in plants has been studied for decades, little is known regarding the IAA biosynthesis pathway in fungal species. Here, we present the first data for IAA-producing genes and the associated biosynthesis pathway in a non-pathogenic fungus, Neurospora crassa. For this purpose, we used a computational approach to determine the genes and outlined the IAA production circuitry in N. crassa. We then validated these data with experimental evidence. Here, we describe the homologous genes that are present in the IPA pathway of IAA production in N. crassa. High-performance liquid chromatography and thin-layer chromatography unambiguously identified IAA, indole-3-lactic acid (ILA) and tryptophol (TOL) from cultures supplemented with tryptophan. Deletion of the gene (cfp) that encodes the enzyme indole-3-pyruvate decarboxylase, which converts IPA to indole-3-acetaldehyde (IAAld), results in an accumulation of higher levels of ILA in the N. crassa culture medium. A double knock-out strain (Δcbs-3;Δahd-2) for the enzyme IAAld dehydrogenase, which converts IAAld to IAA, shows a many fold decrease in IAA production compared with the wild type strain. The Δcbs-3;Δahd-2 strain also displays slower conidiation and produces many fewer conidiospores than the wild type strain.IPyA glucosylation mediates light and temperature signaling to regulate auxin-dependent hypocotyl elongation in

Lu Chen, Xu-Xu Huang, Shu-Man Zhao, Dong-Wang Xiao, Lang-Tao Xiao, Jian-Hua Tong, Wen-Shuai Wang, Yan-Jie Li, Zhaojun Ding, Bing-Kai HouPMID: 32152121 DOI: 10.1073/pnas.2000172117

Abstract

Auxin is a class of plant hormone that plays a crucial role in the life cycle of plants, particularly in the growth response of plants to ever-changing environments. Since the auxin responses are concentration-dependent and higher auxin concentrations might often be inhibitory, the optimal endogenous auxin level must be closely controlled. However, the underlying mechanism governing auxin homeostasis remains largely unknown. In this study, a UDP-glycosyltransferase (UGT76F1) was identified from, which participates in the regulation of auxin homeostasis by glucosylation of indole-3-pyruvic acid (IPyA), a major precursor of the auxin indole-3-acetic acid (IAA) biosynthesis, in the formation of IPyA glucose conjugates (IPyA-Glc). In addition, UGT76F1 was found to mediate hypocotyl growth by modulating active auxin levels in a light- and temperature-dependent manner. Moreover, the transcription of

was demonstrated to be directly and negatively regulated by PIF4, which is a key integrator of both light and temperature signaling pathways. This study sheds a light on the trade-off between IAA biosynthesis and IPyA-Glc formation in controlling auxin levels and reveals a regulatory mechanism for plant growth adaptation to environmental changes through glucosylation of IPyA.

The activation of OsEIL1 on YUC8 transcription and auxin biosynthesis is required for ethylene-inhibited root elongation in rice early seedling development

Hua Qin, Zhijin Zhang, Juan Wang, Xinbing Chen, Pengcheng Wei, Rongfeng HuangPMID: 28829777 DOI: 10.1371/journal.pgen.1006955